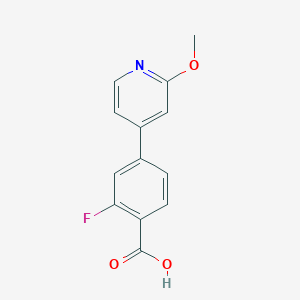

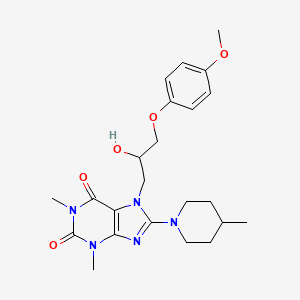

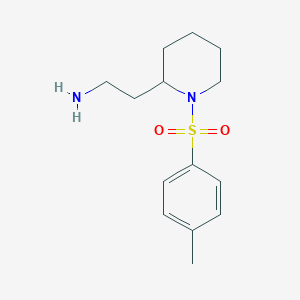

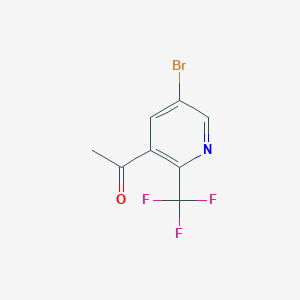

![molecular formula C19H22N2O6S2 B2976349 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946250-03-9](/img/structure/B2976349.png)

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic compound. It contains several functional groups including a sulfonamide, a tetrahydroquinoline, and a 1,4-dioxin .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The sulfonamide group is known to be resistant to hydrolysis and can mimic the peptide bond, making it valuable in medicinal chemistry . The 1,4-dioxin group is a heterocyclic, organic, non-aromatic compound .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The sulfonamide group is known to have a range of reactivities, including acting as an activating group, protecting group, and leaving group . The 1,4-dioxin group can be prepared by cycloaddition, namely by the Diels–Alder reaction of furan and maleic anhydride .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Sulfonamides are known to have a range of properties, including electron withdrawing capacity, resistance to nucleophilic α-substitution, and C–H and N–H acidity . The 1,4-dioxin group is a heterocyclic, organic, non-aromatic compound .Scientific Research Applications

Drug Development

This compound, due to its complex structure, may be involved in the synthesis of various organosulfur compounds, which are often explored for their potential medicinal properties . Organosulfur compounds can be precursors for polymers, drug candidates, and can act as alkyl transfer reagents. The compound’s potential for creating new sulfonimidamide or sulfoximine-based drugs is particularly noteworthy, as these classes of drugs have shown promise in treating a range of conditions.

Agricultural Chemicals

Compounds with similar structures have been used in the development of herbicides, such as rimsulfuron . These are selective, systemic herbicides absorbed through foliage and roots, inhibiting plant amino acid synthesis. The compound could potentially be modified to enhance its efficacy or reduce its environmental impact.

Nanotechnology

The compound’s sulfonamide group could be utilized in the synthesis of nanocrystals, which have applications in electronics, photonics, and as catalysts . Nanocrystals are of great interest due to their unique properties that differ significantly from bulk materials.

Polymer Science

Sulfonimidates, which may be derived from this compound, have been used in polymer synthesis . The ability to decompose at raised temperatures makes them interesting candidates for creating novel polymers with specific degradation properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and the conditions under which it is used. Sulfonamides are generally considered safe for drug development, but they can cause a range of side effects and allergic reactions . The 1,4-dioxin group is highly flammable .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential uses in medicinal chemistry or other fields. The sulfonamide group is a well-known tool in medicinal chemistry and has been exploited for synthetic purposes , suggesting potential future applications for this compound.

properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S2/c1-2-28(22,23)21-9-3-4-14-5-6-15(12-17(14)21)20-29(24,25)16-7-8-18-19(13-16)27-11-10-26-18/h5-8,12-13,20H,2-4,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDZLGBPHPDJJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

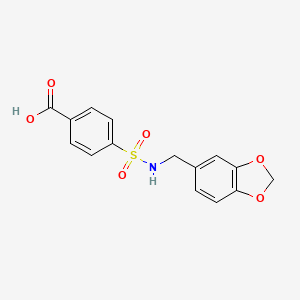

![1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2976272.png)